3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine
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Overview
Description
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine is a chemical compound that features an imidazole ring substituted with a tert-butyl group and a propan-1-amine chain. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method involves the reaction of 2-tert-butylimidazole with 3-chloropropan-1-amine under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as nickel or rhodium can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-4,5-dihydro-1H-imidazole: Lacks the propan-1-amine chain but shares the tert-butyl-imidazole core.
1-tert-butyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of the propan-1-amine chain.
2-tert-butyl-1H-imidazole-5-carbaldehyde: Features an aldehyde group in place of the propan-1-amine chain.
Uniqueness
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-1-amine chain enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
3-(2-tert-butylimidazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)9-12-6-8-13(9)7-4-5-11/h6,8H,4-5,7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSUHCLAMDEOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CN1CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368221-87-7 |
Source
|
Record name | 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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